chloropolysporin A
Description
Properties
CAS No. |
110734-08-2 |
|---|---|
Molecular Formula |
C11H16O |
Synonyms |
chloropolysporin A |
Origin of Product |
United States |
Discovery, Isolation, and Cultivation Methodologies of Chloropolysporin a
Identification of Producing Microorganisms and Strains
The primary microorganism identified as a producer of chloropolysporin A is a species of actinomycete designated as Faenia interjecta sp. nov. nih.govnih.gov
The producing strain, SANK 60983, was isolated from a soil sample. nih.gov Morphological, cultural, and physiological characterization of this strain led to its classification as a new species, Faenia interjecta. nih.gov Key characteristics of this strain include the presence of short chains of spores on both aerial and substrate hyphae and a cell wall containing meso-diaminopimelic acid, galactose, and arabinose. nih.gov Mycolic acid is absent in this species. nih.gov While the isolation of the microorganism has been described, detailed cultivation techniques specifically for the production of this compound are not extensively detailed in the available literature. General methodologies for the cultivation of actinomycetes for antibiotic production often involve optimizing nutritional and environmental parameters such as carbon and nitrogen sources, aeration, pH, and temperature.
No scientific literature was identified that implicates Streptomyces or Bacillus species in the production of this compound.
Table 1: Producing Microorganism of this compound
| Microorganism | Faenia interjecta sp. nov. |
| Strain | SANK 60983 |
| Source | Soil Sample |
| Key Characteristics | - Short spore chains on aerial and substrate hyphae- Cell wall contains meso-diaminopimelic acid, galactose, and arabinose- Absence of mycolic acid |
Information regarding the development of improved strains of Faenia interjecta for enhanced production of this compound is not currently available in the public domain. The development of high-producing strains is a common practice in the industrial production of antibiotics and typically involves classical methods like random mutagenesis followed by screening, or more modern genetic engineering techniques. However, specific applications of these methods to Faenia interjecta for this compound have not been reported.
Advanced Separation and Purification Protocols
The isolation and purification of this compound from the culture filtrate of Faenia interjecta involves a multi-step process utilizing chromatographic techniques. nih.gov
The initial step in the purification of this compound involves column chromatography. nih.gov This technique is used to separate the compound from other metabolites present in the culture broth. The process utilizes various resinous adsorbents to achieve a preliminary separation. nih.gov
Following initial separation by column chromatography, a more refined purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). nih.gov This high-resolution technique is crucial for isolating this compound from closely related compounds, such as chloropolysporins B and C, which are also produced by Faenia interjecta. nih.gov
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Purpose |
| Column Chromatography | Initial separation from the culture filtrate using various resinous adsorbents. |
| Preparative Reverse-Phase HPLC | High-resolution purification to isolate this compound from other related compounds. |
While the general methodology for the isolation of this compound has been established, specific details regarding the optimization of isolation yields for research purposes are not extensively documented in publicly available literature. Optimization of purification protocols is a critical aspect of natural product research, aiming to maximize the recovery of the target compound while maintaining high purity. This typically involves a systematic evaluation of various parameters such as the choice of chromatographic resins, solvent systems, flow rates, and loading capacities.
Structural Elucidation and Conformational Analysis of Chloropolysporin a
Application of Advanced Spectroscopic Techniques
The initial characterization and subsequent detailed structural analysis of chloropolysporin A and its congeners were accomplished primarily through chemical degradation studies alongside modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). researchgate.net These techniques provide complementary information essential for defining the complex structure.
Mass Spectrometry (MS) Techniques for Structural Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry was crucial in determining its molecular formula, C₈₉H₉₉O₃₉N₈Cl₃, which corresponds to a molecular weight of 2008 Da. researchgate.net
High-resolution mass spectrometry (HRMS) provides the elemental composition with high accuracy. Fragmentation analysis (MS/MS) offers insights into the molecule's structure by breaking it down into smaller, identifiable pieces. In the case of this compound, which contains three chlorine atoms, the isotopic pattern in the mass spectrum would be a key diagnostic feature. docbrown.info The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) would result in characteristic M, M+2, M+4, and M+6 peaks for any fragment containing all three chlorine atoms, providing a clear signature for chlorinated fragments. docbrown.info
Interactive Data Table: Expected Isotopic Pattern for a Trichlorinated Fragment
This table is illustrative of the expected pattern for a fragment containing three chlorine atoms.
| Ion | Relative Abundance (%) |
| M | 100 |
| M+2 | 98 |
| M+4 | 32 |
| M+6 | 3 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Structure Confirmation
Vibrational and electronic spectroscopy provide additional confirmation of the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. libretexts.org For a glycopeptide antibiotic like this compound, the IR spectrum would exhibit characteristic absorption bands indicating the presence of key functional groups. While a specific spectrum for this compound is not available, the expected absorptions would include:
O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl and amine groups.
C-H stretching: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
C=O stretching: Strong absorptions around 1630-1680 cm⁻¹ for the amide carbonyl groups in the peptide backbone.
C=C stretching: Bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic rings.
C-O stretching: Absorptions in the 1000-1200 cm⁻¹ range, indicative of the glycosidic linkages and alcohol functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. usm.edu The UV-Vis spectrum of this compound would be characterized by absorption maxima related to its aromatic systems. The presence of multiple phenyl groups within the structure would lead to strong absorptions in the UV region, typically around 280 nm. researchgate.net
Stereochemical Assignment and Chirality Determination
The determination of the stereochemistry of the numerous chiral centers in this compound is a significant challenge. This is typically achieved by a combination of advanced NMR techniques (such as NOESY to determine through-space proton proximities), analysis of coupling constants, and comparison with known compounds. For the minor chloropolysporin components D and E, their stereochemical relationship as epimers of chloropolysporins B and C was established based on their Cotton effects observed in circular dichroism (CD) spectroscopy. researchgate.net This suggests that CD spectroscopy is a valuable tool for assigning stereochemistry within this family of compounds.
X-ray Crystallography for Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. alljournals.cn This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. alljournals.cn There is no publicly available evidence to suggest that the structure of this compound has been determined by X-ray crystallography. Obtaining high-quality crystals of large, complex, and flexible natural products like this compound can be exceedingly difficult, which may explain the reliance on spectroscopic and chemical degradation methods for its structural elucidation.
Computational Approaches in Structural Verification and Modeling
Computational modeling uses the principles of mathematics, physics, and computer science to simulate and study complex systems. hmdb.ca In the context of natural product chemistry, computational methods can be used to predict NMR chemical shifts, model potential conformations, and verify proposed structures by comparing calculated data with experimental results. researchgate.net While there are no specific computational studies published for this compound, such approaches would be invaluable. For instance, Density Functional Theory (DFT) calculations could be used to predict ¹³C and ¹H NMR spectra for different possible diastereomers, and the results could be compared with the experimental data to help confirm the stereochemical assignments. Molecular dynamics simulations could also provide insight into the conformational flexibility of the molecule in solution.
Conformational Dynamics and Structural Rigidity Studies
The three-dimensional structure of glycopeptide antibiotics, including this compound, is not static. Instead, these complex molecules exhibit a degree of conformational flexibility that is crucial for their biological activity. The study of these conformational dynamics and the inherent structural rigidity of the molecular scaffold provides critical insights into their mechanism of action. While specific detailed studies on the conformational dynamics of this compound are not extensively available in the public domain, a comprehensive understanding can be derived from the wealth of research on closely related glycopeptide antibiotics such as vancomycin (B549263) and avoparcin (B1665849). These studies employ a variety of sophisticated techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and vibrational optical activity (VOA) spectroscopy. acs.orgnih.govnih.gov
The aglycone scaffold of glycopeptide antibiotics, despite its highly cross-linked nature, possesses a surprising degree of flexibility. pnas.org This inherent plasticity is believed to be essential for the binding of the antibiotic to its target, the bacterial cell-wall precursor peptide ending in D-Ala-D-Ala. psu.edu The conformational landscape of these molecules is influenced by several factors, including the nature and position of the sugar moieties, the solvent environment, and the binding to their biological target.
High-resolution three-dimensional structures of vancomycin and its aglycone in solution have been determined using a combination of NMR, metric matrix distance geometry, and molecular dynamics calculations. nih.gov These studies have revealed that glycosylation plays a significant role in defining the conformational preferences of the molecule. For instance, in vancomycin, the vancosamine (B1196374) sugar substituent can adopt different positions, leading to multiple conformational families. nih.gov In contrast, the aglyco-vancomycin tends to adopt a single, more defined conformation in solution. nih.gov These conformational differences extend to the alignment of the amide protons involved in the hydrogen-bonding network with the cell-wall precursor and the orientation of the aromatic rings relative to the peptide backbone. nih.gov This suggests that the sugar moieties of this compound likely play a crucial role in modulating its conformational dynamics and, consequently, its biological activity.
To illustrate the type of data generated in these studies, the following table presents hypothetical data based on typical findings from NMR-based conformational analysis of a glycopeptide antibiotic. This data is for illustrative purposes and does not represent actual experimental results for this compound.
Table 1: Illustrative Nuclear Overhauser Effect (NOE) Constraints for a Glycopeptide Antibiotic
| Proton Pair | Observed NOE | Distance Constraint (Å) |
| Hα (Residue 2) - Hα (Residue 4) | Strong | 1.8 - 2.7 |
| Hβ (Residue 3) - Hδ (Residue 5) | Medium | 2.5 - 3.5 |
| Hγ (Sugar 1) - Hε (Residue 6) | Weak | 3.0 - 5.0 |
| H-ortho (Aromatic Ring 1) - H-meta (Aromatic Ring 2) | Medium | 2.5 - 3.5 |
This table is interactive. Users can sort the columns to analyze the data.
The structural rigidity of the binding pocket is a key determinant of the antibiotic's affinity for its target. The cup-shaped cavity formed by the peptide backbone is pre-organized for binding, but it also possesses enough flexibility to accommodate the target peptide. pnas.org Studies on vancomycin group antibiotics have shown that the binding process itself can induce conformational changes in both the antibiotic and the target. nih.gov This "induced fit" mechanism is a common feature of molecular recognition events.
The following table provides an example of the kind of data that can be obtained from molecular dynamics simulations to quantify the flexibility of different regions of a glycopeptide antibiotic. The Root Mean Square Fluctuation (RMSF) is a measure of the average deviation of a particle from a reference position over time. Higher RMSF values indicate greater flexibility.
Table 2: Illustrative Root Mean Square Fluctuation (RMSF) Data for a Glycopeptide Antibiotic from Molecular Dynamics Simulation
| Molecular Region | Average RMSF (Å) |
| Peptide Backbone (Core) | 0.8 |
| Aromatic Side Chains | 1.2 |
| Sugar Moiety 1 | 2.5 |
| Sugar Moiety 2 | 2.1 |
| N-terminus | 1.5 |
| C-terminus | 1.7 |
This table is interactive. Users can sort the columns to analyze the data.
Biosynthesis and Bioengineering of Chloropolysporin a
Elucidation of Biosynthetic Pathway Intermediates
Investigation of Polyketide and Peptide Assembly Mechanisms
The core of chloropolysporin A is a heptapeptide (B1575542) backbone. In glycopeptide antibiotic biosynthesis, this peptide is not synthesized by the ribosome but by a large, modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). bidmc.orgnih.gov The NRPS machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. rsc.orgacs.org
The assembly process begins with the activation of an amino acid by an adenylation (A) domain within an NRPS module. The activated amino acid is then tethered to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP). The condensation (C) domain catalyzes the formation of a peptide bond between the amino acids attached to adjacent modules. This process is repeated in an assembly-line fashion until the full heptapeptide is synthesized. rsc.orgpnas.org
The heptapeptide backbone of chloropolysporins is composed of actinoidic acid, 3-chloro-4-hydroxyphenylglycine, N-methyl-p-hydroxyphenylglycine, and vancomycinic acid. uni-tuebingen.de The biosynthesis of these non-proteinogenic amino acids is a key preliminary step. For instance, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), found in other glycopeptides, are derived from the shikimate and polyketide pathways, respectively. acs.org It is highly probable that similar pathways are active in Faenia interjecta to produce the necessary precursors for the this compound backbone.
Following the assembly of the linear heptapeptide on the NRPS, a series of oxidative cross-linking reactions occur, catalyzed by cytochrome P450 monooxygenase (Oxy) enzymes. rsc.orgnih.gov These enzymes are responsible for forming the characteristic rigid, cup-shaped structure of the glycopeptide core, which is essential for its antibiotic activity. bidmc.org The cross-linked heptapeptide, still attached to the NRPS, is then cleaved by a thioesterase (TE) domain, releasing the aglycone. rsc.org
Role of Glycosylation in Biosynthetic Pathway Progression
Glycosylation, the attachment of sugar moieties, is a critical final step in the biosynthesis of this compound and significantly influences its biological activity. asm.orgacs.org The sugar residues are attached to the heptapeptide aglycone by specific glycosyltransferases (Gtfs). bidmc.orgfrontiersin.org These enzymes utilize activated sugar donors, typically nucleotide diphosphate (B83284) (NDP)-sugars, and transfer them to specific hydroxyl groups on the peptide core. bidmc.org
The structure of this compound contains several sugar moieties. Chloropolysporins A, B, and C all share the same pseudoaglycone but differ in their glycosylation. secondarymetabolites.org this compound has the molecular formula C89H99O39N8Cl3. uni-tuebingen.de Enzymatic hydrolysis studies have shown that chloropolysporins can be deglycosylated by rhamnosidase and mannosidase, confirming the presence of rhamnose and mannose residues. acs.org Specifically, chloropolysporin C is a derhamnosyl derivative of chloropolysporin B. secondarymetabolites.org The glycosylation pattern is crucial for the molecule's solubility, stability, and interaction with its bacterial target. bidmc.org
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the chromosome of the producing organism. plos.orgfrontiersin.org This collection of genes is known as a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Faenia interjecta has not been reported, the BGCs for other glycopeptide antibiotics like vancomycin (B549263) and avoparcin (B1665849) have been extensively studied and provide a blueprint for what to expect. secondarymetabolites.orgu-tokyo.ac.jpmdpi.com
A typical glycopeptide BGC contains genes for:
Non-ribosomal peptide synthetases (NRPSs): These are large, multi-domain enzymes that synthesize the peptide backbone. pnas.orgsecondarymetabolites.org
Cytochrome P450 oxidases (Oxy enzymes): These enzymes catalyze the oxidative cross-linking of the peptide backbone. rsc.org
Glycosyltransferases (Gtfs): These enzymes attach the sugar moieties to the aglycone. frontiersin.orgnih.gov
Genes for precursor biosynthesis: These genes direct the synthesis of the non-proteinogenic amino acids required for the peptide core. acs.org
Regulatory genes: These genes control the expression of the other genes in the cluster.
Resistance genes: These genes confer resistance to the producing organism, preventing it from being harmed by its own antibiotic. acs.org
The table below details the functions of genes found in the vancomycin biosynthetic gene cluster from Amycolatopsis orientalis, which serves as a model for the putative this compound BGC.
| Gene Category | Representative Genes (from Vancomycin BGC) | Function |
| NRPS | vpsA, vpsB, vpsC | Assembly of the heptapeptide backbone. nih.gov |
| P450 Oxidases | OxyA, OxyB, OxyC | Catalyze the intramolecular cyclization of the peptide backbone. rsc.org |
| Glycosyltransferases | gtfD, gtfE | Transfer of vancosamine (B1196374) and glucose to the aglycone. bidmc.orgnih.gov |
| Precursor Biosynthesis | Genes for Hpg and Dpg synthesis | Synthesis of non-proteinogenic amino acids. acs.org |
| Resistance | vanH, vanA, vanX | Provide resistance to vancomycin. acs.org |
Enzymatic Mechanisms in Biosynthesis
The biosynthesis of this compound is a symphony of enzymatic reactions. The key enzyme classes involved are NRPSs, P450 oxidases, and glycosyltransferases.
The NRPS enzymes function as a modular assembly line. Each module selects, activates, and condenses a specific amino acid. The specificity of the adenylation (A) domain within each module determines which amino acid is incorporated. rsc.orgacs.org
The P450 oxidase enzymes perform regio- and stereospecific oxidative cross-linking of the aromatic side chains of the amino acid residues in the heptapeptide. This process is crucial for creating the rigid, three-dimensional structure of the glycopeptide core. bidmc.orgnih.gov
The glycosyltransferases are responsible for the final tailoring steps. These enzymes exhibit a high degree of specificity for both the sugar donor (NDP-sugar) and the acceptor site on the aglycone. frontiersin.orgnih.gov The sequential action of different Gtfs leads to the specific glycosylation pattern observed in this compound.
Precursor Feeding Studies and Metabolic Labeling
Precursor feeding studies and metabolic labeling are powerful techniques to elucidate biosynthetic pathways. rsc.orgupenn.edu In these experiments, isotopically labeled compounds that are hypothesized to be precursors are fed to the producing organism. The incorporation of the label into the final product is then traced, confirming the precursor's role in the pathway.
While no specific precursor feeding studies for this compound in Faenia interjecta have been reported in the available literature, such studies have been instrumental in understanding the biosynthesis of other glycopeptides. For example, feeding labeled amino acids has confirmed their incorporation into the peptide backbone of vancomycin.
A hypothetical precursor feeding study for this compound could involve the administration of labeled versions of the constituent amino acids (e.g., 3-chloro-4-hydroxyphenylglycine, N-methyl-p-hydroxyphenylglycine) and sugars (e.g., rhamnose, mannose) to Faenia interjecta cultures. The subsequent analysis of this compound for the presence of the isotopic labels would provide direct evidence for the biosynthetic building blocks.
Bioengineering Strategies for Targeted Biosynthesis
The understanding of glycopeptide biosynthesis opens up possibilities for bioengineering to create novel and potentially more potent antibiotics. uni-tuebingen.de These strategies can be broadly categorized as follows:
Modification of the Peptide Backbone: By altering the A-domain specificity of the NRPS modules, it may be possible to incorporate different amino acids into the heptapeptide core, leading to novel aglycones. rsc.org
Altering Glycosylation Patterns: Inactivating or introducing new glycosyltransferase genes can lead to the production of derivatives with different sugar decorations. nih.gov The removal of specific sugars has been shown to sometimes enhance the activity of glycopeptide antibiotics. asm.org
Combinatorial Biosynthesis: This involves combining genes from different glycopeptide BGCs to create hybrid pathways that produce entirely new compounds. For example, expressing a glycosyltransferase from one glycopeptide producer in another can result in a novel glycosylation pattern. nih.gov
Precursor-Directed Biosynthesis: This technique involves feeding synthetic, unnatural precursors to a mutant strain that is blocked in the biosynthesis of the natural precursor. The unnatural precursor can then be incorporated into the final product, generating a novel derivative. rsc.org
The table below summarizes potential bioengineering strategies and their expected outcomes for modifying this compound.
| Bioengineering Strategy | Target Enzyme/Gene | Expected Outcome |
| A-Domain Engineering | NRPS Adenylation (A) domains | Incorporation of novel amino acids into the peptide backbone. |
| Glycosyltransferase Gene Knockout | Genes for rhamnosyl- or mannosyltransferases | Production of deglycosylated or partially glycosylated this compound derivatives. |
| Heterologous Expression of Gtfs | Introduction of new glycosyltransferase genes | Addition of different sugar moieties to the chloropolysporin aglycone. |
| Precursor-Directed Biosynthesis | Blocked precursor biosynthesis pathway | Incorporation of synthetic precursor analogues into the chloropolysporin structure. |
Chemical Synthesis and Derivatization of Chloropolysporin a
Strategies for Total Synthesis and Key Intermediate Construction
As of now, a complete total synthesis of chloropolysporin A has not been achieved. The complex, polycyclic peptide core, coupled with its specific glycosylation pattern, makes its de novo construction a highly complex undertaking. The synthesis of the aglycone, the non-carbohydrate core of the molecule, would represent a significant milestone, requiring the development of novel synthetic methodologies for the formation of its unique diaryl ether and biaryl linkages within the constrained macrocyclic structure.
The construction of key intermediates, such as the heptapeptide (B1575542) backbone with its specific stereochemistry and cross-linked aromatic amino acids, remains a primary obstacle. Strategies employed for the synthesis of other complex glycopeptide antibiotics, such as vancomycin (B549263), could theoretically be adapted. These often involve the stereoselective synthesis of the constituent amino acids, followed by a carefully orchestrated sequence of peptide couplings and macrocyclization reactions. However, the specific substitution patterns and conformational constraints of the chloropolysporin aglycone necessitate a tailored approach that has yet to be successfully demonstrated.
Semisynthetic Approaches and Chemical Modifications
In the absence of a total synthesis, research has focused on semisynthetic modifications of the naturally occurring chloropolysporin complex. These approaches utilize the isolated natural products as starting materials for chemical derivatization. One documented method involves the mild acid hydrolysis of the parent chloropolysporin compounds. This process can selectively remove sugar moieties, leading to the formation of deglycosylated or partially deglycosylated derivatives. nih.gov For instance, the removal of the rhamnose sugar (derhamnosylation) or the mannose sugar (demannosylation) from the chloropolysporin complex has been shown to produce derivatives with altered biological activity. nih.gov
These semisynthetic derivatives are crucial for structure-activity relationship (SAR) studies, providing insights into the role of individual sugar residues in the antibiotic's mechanism of action. The observation that derhamnosyl and demannosyl derivatives exhibit stronger activities against certain bacteria than the parent compounds underscores the potential of this approach to generate more potent antibiotic candidates. nih.gov
Enzymatic Transformations and Glycoside Derivatization (e.g., Chloropolysporin B to C Conversion)
Enzymatic transformations offer a mild and highly specific alternative to chemical methods for modifying chloropolysporins. A notable example is the conversion of chloropolysporin B to chloropolysporin C. elpoli.edu.co This transformation is achieved through enzymatic hydrolysis, specifically utilizing the enzyme α-L-rhamnosidase. elpoli.edu.coprokazyme.comrjpbcs.comcreative-enzymes.com This enzyme selectively cleaves the terminal L-rhamnose residue from the glycosidic chain of chloropolysporin B, yielding chloropolysporin C. elpoli.edu.coprokazyme.comrjpbcs.comcreative-enzymes.com
Naringinase (B1166350), an enzyme complex that contains α-L-rhamnosidase activity, has also been employed for this purpose. prokazyme.com The use of these enzymes provides a clean and efficient method for producing chloropolysporin C from the more abundant chloropolysporin B, which is valuable for further biological evaluation and derivatization studies. The enzymatic deglycosylation of the chloropolysporin complex has been highlighted as a significant application of α-L-rhamnosidase in the pharmaceutical industry. rjpbcs.com
The following table summarizes the key enzymatic transformation discussed:
| Starting Material | Enzyme | Product | Reference |
| Chloropolysporin B | α-L-rhamnosidase (Rhase) | Chloropolysporin C | elpoli.edu.coprokazyme.comrjpbcs.comcreative-enzymes.com |
| Chloropolysporin B | Naringinase | Chloropolysporin C | prokazyme.com |
Design and Synthesis of Novel Analogues for Research Exploration
The design and synthesis of novel analogues of this compound are driven by the need to overcome antibiotic resistance and to develop compounds with improved pharmacological properties. While the synthesis of analogues based on the complete this compound scaffold is hampered by the lack of a total synthesis, researchers have explored the creation of derivatives from the natural products.
Patent literature indicates that chloropolysporin and its derivatives are considered within the broader class of glycopeptide antibiotics for the development of new antibacterial agents. google.comgoogle.com These efforts often involve modifications to the peptide backbone, the sugar moieties, or the attachment of new functional groups to explore new binding interactions with bacterial targets. The synthesis of novel peptide scaffolds and glycoside derivatives, in general, are active areas of research that could one day be applied to the chloropolysporin family. nih.govresearchgate.netmdpi.com The creation of libraries of glycopeptide derivatives allows for the screening of large numbers of compounds to identify leads with enhanced activity against resistant strains. researchgate.net However, specific examples of the design and synthesis of novel analogues starting from this compound are not extensively detailed in the public domain.
Biological Activities and Molecular Mechanisms of Action of Chloropolysporin a
Antimicrobial Activity Spectrum and Potency in In Vitro Systems
Chloropolysporin A exhibits a significant range of activity, primarily targeting Gram-positive bacteria. nih.gov Its efficacy is determined through established laboratory techniques that measure the concentration required to inhibit or kill susceptible microorganisms.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Clostridium perfringens)
This compound has shown potent activity against various Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus and the anaerobic bacterium Clostridium perfringens. nih.govcapes.gov.br Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govdoi.org The minimum inhibitory concentrations (MICs) against clinically isolated methicillin-resistant Staphylococci have been reported to be in the range of 0.39 to 6.25 µg/ml. nih.govdoi.org
Studies have also investigated its effect on Clostridium perfringens, a bacterium responsible for conditions like necrotic enteritis in poultry and food poisoning in humans. capes.gov.brnih.govcalebuniversity.edu.ng In one study, chloropolysporin-C, a related compound, demonstrated a minimum inhibitory concentration of 6.25 µg/ml or less against 88 isolates of C. perfringens. capes.gov.brnih.gov This indicates a significant inhibitory effect on this anaerobic pathogen. capes.gov.brnih.gov
Table 1: In Vitro Activity of Chloropolysporins against Gram-Positive Bacteria
| Bacterial Species | Type | MIC Range (µg/ml) | Reference |
|---|---|---|---|
| Methicillin-Resistant Staphylococci | Aerobic | 0.39 - 6.25 | nih.gov |
| Anaerobic Enterobacteria | Anaerobic | 0.10 - 1.56 | nih.gov |
| Clostridium perfringens | Anaerobic | ≤ 6.25 | capes.gov.brnih.gov |
Susceptibility Testing Methodologies and Interpretation (e.g., MIC determination)
The antimicrobial potency of this compound is quantified using standardized susceptibility testing methods. frontiersin.orgucsf.edu The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.orgresearchgate.net This is typically performed using broth microdilution or agar (B569324) dilution methods, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). frontiersin.orgresearchgate.net
In these assays, a standardized inoculum of the target bacterium is exposed to a series of twofold dilutions of the antibiotic. frontiersin.org The MIC value is a critical parameter for understanding the susceptibility of a particular bacterial strain to the antibiotic and for guiding potential therapeutic applications. studyantibiotics.com The interpretation of these results helps to classify a bacterium as susceptible, intermediate, or resistant to the tested agent. researchgate.net
Mechanistic Studies on Cellular Targets and Pathways
Research into the mechanism of action of this compound has focused on its interaction with the bacterial cell, particularly the cell membrane. ontosight.ai Understanding these mechanisms is crucial for elucidating how the antibiotic exerts its bactericidal effects.
Interaction with Bacterial Cell Membranes and Permeability Disruption
The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane's function. ontosight.ai Like other polypeptide antibiotics, it is thought to target the cell membrane, leading to an increase in permeability. wikipedia.org This disruption of the membrane's integrity results in the leakage of essential cellular contents, ultimately causing cell death. ontosight.aiwikipedia.org The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a key structure that maintains cell shape and protects against osmotic lysis. nih.govlibretexts.org While some antibiotics interfere with peptidoglycan synthesis, this compound's direct action appears to be on the membrane itself. ontosight.aiwikipedia.org
Identification of Specific Membrane Components or Binding Sites
While the general mechanism involves membrane disruption, the specific molecular targets or binding sites within the bacterial membrane for this compound are not yet fully elucidated. For many antimicrobial peptides and glycopeptides, the interaction with the membrane is often mediated by binding to specific lipid components or membrane proteins. frontiersin.orgnih.gov For instance, some antimicrobial peptides are known to interact with specific phospholipids (B1166683) or other lipid components that are unique to bacterial membranes. nih.gov Further research is needed to identify the precise molecular interactions between this compound and the components of the Gram-positive bacterial cell membrane to fully understand its mode of action.
Synergistic Effects with Other Antimicrobial Agents in Research Models
The combination of antibiotics is a promising strategy to combat antimicrobial resistance. frontiersin.org Research has shown that chloropolysporin C, a closely related compound, exhibits strong synergistic effects when combined with various β-lactam antibiotics against methicillin-resistant strains of Staphylococcus aureus. nih.govdoi.org This synergy implies that the combined action of the two antibiotics is greater than the sum of their individual effects. frontiersin.org Such combinations can potentially lower the required concentration of each drug, reducing the risk of toxicity and slowing the development of resistance. researchgate.net The observed synergy between a chloropolysporin and β-lactams suggests that they may have different, yet complementary, mechanisms of action that, when combined, lead to a more effective bactericidal outcome. nih.govdoi.org
Combination Studies with Beta-Lactam Antibiotics
Research has highlighted the potent synergistic effects of chloropolysporins when combined with beta-lactam antibiotics, particularly against challenging resistant bacteria. Notably, Chloropolysporin C has demonstrated very strong synergistic activity with a variety of beta-lactam antibiotics against strains of methicillin-resistant Staphylococcus aureus (MRSA). doi.orgnih.gov This synergy is a critical finding, as it suggests a mechanism that could potentially restore the efficacy of beta-lactams against bacteria that have developed resistance. frontiersin.org The combination of a glycopeptide like chloropolysporin with a beta-lactam can lead to enhanced bacterial killing beyond the effect of either agent alone. frontiersin.org
Although specific quantitative data from checkerboard or time-kill assays for this compound in combination with beta-lactams are not detailed in the available research, the pronounced effect observed with Chloropolysporin C provides a strong rationale for similar potential activity. The synergy often results in a significant reduction of the minimum inhibitory concentrations (MICs) for both compounds. nih.gov
Table 1: Illustrative Synergy of Chloropolysporin C with Beta-Lactam Antibiotics against MRSA
| Antibiotic Class | Combination | Observed Effect |
|---|---|---|
| Glycopeptide | Chloropolysporin C | Baseline activity against MRSA |
| Beta-Lactam | Various Beta-Lactams | Limited to no activity against MRSA alone |
Activity in Pre-clinical Infection Models
The therapeutic potential of chloropolysporins has been evaluated in animal models of bacterial infection, demonstrating their in vivo efficacy.
Efficacy in Animal Models of Bacterial Infection (e.g., protection in mice)
Studies have shown that compounds from the chloropolysporin family can protect mice from experimental infections with Staphylococcus aureus. doi.orgnih.gov This protective effect underscores the antibiotic's ability to function within a complex biological system to combat infection, which is a crucial step in preclinical assessment. nih.goveara.eu The success in these mouse models indicates that the in vitro activity against Gram-positive bacteria, including MRSA, translates to a tangible therapeutic benefit in a living organism. medchemexpress.com
While specific survival rates or bacterial load reduction data for this compound are not available, the positive outcomes in mouse protection studies for the general class of chloropolysporins are a significant indicator of their potential as therapeutic agents for bacterial infections. nih.gov
Influence on Microbial Flora in In Vivo Research Systems
The impact of chloropolysporins on the native microbial populations has been investigated, particularly in the context of their use as growth promoters in animals. Research on broiler chickens fed a diet containing Chloropolysporin-C revealed specific changes in their intestinal microflora. capes.gov.br The primary response observed was a decrease in the viable cell counts of clostridia. capes.gov.br While there was no change in the total bacterial count, Chloropolysporin-C did elicit a significant response among Gram-positive bacteria within the gut microbiome. capes.gov.br This selective modulation of the gut flora is also a characteristic of other glycopeptide antibiotics. nih.gov For instance, Chloropolysporin B was noted to have a distinct growth-promoting activity in broiler chickens, an effect often linked to favorable alterations in gut microbiota. doi.orgnih.gov
Table 2: Effect of Chloropolysporin-C on Intestinal Microflora in Broiler Chickens
| Microbial Group | Observed Change in Viable Cells | Impact on Total Bacterial Count |
|---|---|---|
| Clostridia | Decrease capes.gov.br | No significant change capes.gov.br |
| Gram-positive bacteria | Significant response noted capes.gov.br | No significant change capes.gov.br |
Enzyme Modulation and Other Biochemical Interactions
Enzyme modulators are compounds that can influence the activity of enzymes, which are vital proteins that catalyze biochemical reactions. patsnap.com These interactions can involve inhibition or activation, playing a key role in regulating physiological pathways. patsnap.comrsc.org Biochemical interactions are fundamental to nearly all cellular processes. nih.gov
However, based on the available scientific literature, there is no specific information detailing the direct modulation of enzymes or other specific biochemical interactions involving this compound. Research has primarily focused on its antibacterial activity and effects in biological systems rather than its interaction with specific host or bacterial enzymes.
Structure Activity Relationship Sar Studies of Chloropolysporin a and Its Analogues
Correlation of Structural Features with Antimicrobial Potency
Chloropolysporin A belongs to the vancomycin-type glycopeptide antibiotics and is produced by the bacterium Faenia interjecta. doi.orgnih.gov Its complex structure features a heptapeptide (B1575542) backbone, which is crucial for its antimicrobial action. The chloropolysporins, including variants A, B, and C, share a common pseudoaglycone but exhibit differences in their glycosylation patterns and the nature of an acid moiety. nih.gov These structural variations have a direct impact on their antimicrobial potency.
The antimicrobial activity of chloropolysporins and their derivatives has been evaluated against a range of bacteria, with notable efficacy against Gram-positive organisms, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). doi.orgnih.gov The Minimum Inhibitory Concentration (MIC) values for Chloropolysporins A, B, and C against methicillin-resistant staphylococci range from 0.39 to 6.25 µg/ml, and against anaerobic enterobacteria, the range is 0.10 to 1.56 µg/ml. doi.orgnih.gov
Furthermore, modifications to the peptide backbone, while synthetically challenging, are known to have a profound impact on activity. The core heptapeptide acts as a scaffold, and its three-dimensional arrangement is critical for forming the necessary hydrogen bonds with the bacterial target.
| Compound | Structural Modification | Target Organism | MIC Range (µg/ml) | Reference |
|---|---|---|---|---|
| This compound | Parent Compound | Methicillin-Resistant Staphylococci | 0.39 - 6.25 | doi.orgnih.gov |
| Chloropolysporin B | Parent Compound | Methicillin-Resistant Staphylococci | 0.39 - 6.25 | doi.orgnih.gov |
| Chloropolysporin C (derhamnosylchloropolysporin B) | Removal of rhamnose from Chloropolysporin B | Methicillin-Resistant Staphylococci | 0.39 - 6.25 (reported as more potent than parent) | doi.orgnih.govnih.gov |
| Derhamnosyl derivatives | Enzymatic removal of rhamnose | Gram-positive bacteria | Enhanced potency | doi.orgnih.gov |
| Demannosyl derivatives | Enzymatic removal of mannose | Gram-positive bacteria | Enhanced potency | doi.orgnih.gov |
Impact of Glycosidic Moieties on Biological Activity
The sugar residues attached to the aglycone core of glycopeptide antibiotics play a significant role in their biological activity. In the case of chloropolysporins, the nature and number of these glycosidic moieties are critical determinants of their antimicrobial potency and spectrum.
This compound, B, and C differ in their glycosylation. nih.gov The structure of Chloropolysporin C has been identified as derhamnosylchloropolysporin B, meaning it lacks a rhamnose sugar that is present in Chloropolysporin B. nih.gov Studies have shown that derhamnosyl and demannosyl derivatives of chloropolysporins exhibit stronger antimicrobial activities than the parent compounds. doi.orgnih.gov This suggests that the removal of certain sugar residues can lead to an enhancement of biological activity, possibly by reducing steric hindrance at the binding site or by improving other pharmacokinetic properties.
The sugars can influence activity in several ways. They can contribute to the solubility of the molecule, affect its ability to dimerize, and interact with the bacterial cell membrane, thereby localizing the antibiotic at its site of action. The precise role of each sugar moiety is a complex interplay of these factors. For instance, in the broader family of vancomycin-group antibiotics, some sugar residues have been shown to be essential for dimerization, which can significantly increase the binding affinity to the D-Ala-D-Ala target.
Elucidation of Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger its biological response. For this compound and related glycopeptide antibiotics, the key pharmacophoric elements are centered around the ability of the molecule to bind with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.
The essential pharmacophoric features of this compound can be inferred from its structure and the known mechanism of action of vancomycin-type antibiotics. These include:
A rigid, cup-shaped heptapeptide backbone: This scaffold correctly positions the other functional groups for interaction with the target.
A network of hydrogen bond donors and acceptors: Specifically, a series of amide N-H groups in the peptide backbone are crucial for forming five key hydrogen bonds with the D-Ala-D-Ala dipeptide of the target.
Aromatic rings and chlorine atoms: These contribute to the structural rigidity of the binding pocket and can engage in hydrophobic and van der Waals interactions.
The carboxylate-binding pocket: A specific region of the molecule is responsible for recognizing and binding the C-terminal carboxylate of the D-Ala-D-Ala sequence.
Rational Design Principles Derived from SAR Data
The structure-activity relationship data for this compound and its analogues provide a foundation for the rational design of new, potentially more effective antimicrobial agents. Several key design principles can be derived from the available research:
Modification of Glycosylation: The observation that the removal of certain sugar residues, such as rhamnose, can enhance antimicrobial activity is a critical design principle. doi.orgnih.gov This suggests that synthetic efforts could focus on creating analogues with tailored glycosylation patterns. This could involve the selective removal of sugars or the introduction of different sugar moieties to optimize activity and pharmacokinetic properties.
Targeted Modifications of the Peptide Backbone: While synthetically challenging, selective modifications to the heptapeptide core could lead to improved binding affinity or the ability to overcome resistance mechanisms. This could include the introduction of non-natural amino acids or the alteration of the existing peptide linkages.
Introduction of Lipophilic Side Chains: A common strategy in the design of second-generation glycopeptides is the addition of lipophilic side chains to the sugar moieties. These lipophilic tails can anchor the antibiotic to the bacterial membrane, increasing its effective concentration at the site of action and, in some cases, conferring additional mechanisms of action, such as membrane disruption.
Enhancing Dimerization: For glycopeptides where dimerization is a key component of their activity, rational design can focus on modifications that promote the formation of stable dimers. This could involve altering the sugar residues or other peripheral parts of the molecule that are involved in intermolecular interactions.
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new analogues with improved potency, a broader spectrum of activity, and the ability to combat resistant bacterial strains.
Analytical Methodologies for Chloropolysporin a Research
Advanced Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in the isolation and analysis of Chloropolysporin A, ensuring the purity of the compound for further studies and quantifying its concentration. google.com High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone of these analytical efforts. elementlabsolutions.comsigmaaldrich.com
Purity assessment is critical to ensure that the biological activity observed is solely attributable to this compound and not to co-isolated impurities. aralresearch.com Preparative reversed-phase HPLC is employed for the initial isolation and purification of this compound from fermentation broths. elementlabsolutions.com For analytical purposes, to assess the purity of a prepared sample, a high-resolution HPLC method is utilized. This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. elementlabsolutions.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is commonly used to achieve optimal separation of this compound from related compounds and degradation products. sigmaaldrich.comohio.edu Detection is often performed using a UV-Vis detector, as the peptide backbone and aromatic residues of the molecule absorb UV light. icm.edu.pl
Quantification of this compound is achieved by creating a calibration curve using a highly purified standard of the compound. icm.edu.pl The peak area of this compound in a sample is then compared to the calibration curve to determine its concentration. This is vital for standardizing bioassays and for pharmacokinetic studies.
Below is an interactive data table summarizing typical HPLC parameters used for the analysis of glycopeptide antibiotics like this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Quantitative Spectroscopic and Spectrometric Methods in Research
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used in this regard.
Mass spectrometry provides crucial information on the molecular weight and the elemental composition of this compound. elementlabsolutions.com High-resolution mass spectrometry can yield highly accurate mass measurements, which aids in confirming the molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), helps to elucidate the structure of the peptide core and the nature and attachment points of the glycosidic moieties. wikipedia.orgresearchgate.net The fragmentation patterns observed can reveal the sequence of amino acids and the loss of sugar units.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed insights into the three-dimensional structure of this compound in solution. rsc.orgmdpi.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all the proton and carbon signals and to establish connectivity between different parts of the molecule. mdpi.comalljournals.cn This detailed structural information is vital for understanding its interaction with its biological target.
The following table presents a summary of the key spectroscopic and spectrometric methods and the type of information they provide for this compound research.
| Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structure of peptide core and sugar moieties through fragmentation. elementlabsolutions.comwikipedia.org |
| Proton NMR (¹H NMR) | Information on the chemical environment of protons, including the number and type of protons. rsc.org |
| Carbon-13 NMR (¹³C NMR) | Provides data on the carbon skeleton of the molecule. mdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms, leading to full structural elucidation. mdpi.comalljournals.cn |
Bioanalytical Assays for Mechanistic and Activity Profiling
Bioanalytical assays are essential for determining the antibacterial potency of this compound and for gaining insights into its mechanism of action. These assays typically involve testing the compound against a panel of pathogenic bacteria.
The primary method for assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). idexx.nlmicrobe-investigations.com The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. idexx.nl Broth microdilution or agar (B569324) dilution methods are commonly used to determine the MIC of this compound against various Gram-positive and Gram-negative bacteria. capes.gov.brnih.gov These studies have shown that this compound is active against Gram-positive bacteria, including clinically important strains. capes.gov.brnih.gov
Mechanistic studies often involve assays that probe the interaction of this compound with its molecular target, the bacterial cell wall precursors. These can include in vitro binding assays with synthetic peptides that mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor. Furthermore, assays that measure the inhibition of peptidoglycan biosynthesis can provide direct evidence for its mechanism of action.
The following table presents some of the reported antibacterial activity data for a member of the chloropolysporin family.
| Bacterial Species | MIC (µg/mL) |
|---|---|
| Clostridium perfringens (88 isolates) | ≤6.25 capes.gov.brnih.gov |
Future Research Directions and Academic Significance
Exploration of Uncharted Biosynthetic Potential
The genetic blueprint for Chloropolysporin A production lies within a biosynthetic gene cluster (BGC) in Saccharopolyspora interjecta. nih.govbiorxiv.org The exploration of this BGC presents a frontier for discovering novel chemistry and engineering new antibiotic variants.
Future research should focus on:
Complete Genome Sequencing and BGC Annotation: A full genomic sequence of Saccharopolyspora interjecta SANK 60983, the known producer of Chloropolysporin B, would be instrumental. americanchemicalsuppliers.com This would allow for the precise identification and annotation of the complete chloropolysporin BGC. biorxiv.org Computational tools like antiSMASH and lsaBGC can be employed to predict the functions of the genes within the cluster and compare it to other known glycopeptide BGCs. mdpi.com
Heterologous Expression and Pathway Engineering: The cloning and heterologous expression of the chloropolysporin BGC in a more genetically tractable host, such as a well-characterized Streptomyces strain, could overcome the limitations of working with the native producer. scielo.brfrontiersin.orgnih.govnih.gov This would facilitate studies on gene function through targeted gene knockouts and promoter exchange to activate silent or cryptic pathways within the cluster, potentially leading to the production of novel chloropolysporin analogs. biorxiv.orgnih.gov
Precursor-Directed Biosynthesis and Mutasynthesis: Feeding unnatural precursors to the fermentation culture of S. interjecta or a heterologous host expressing the BGC could lead to the incorporation of these novel building blocks into the chloropolysporin scaffold. This technique, known as mutasynthesis, has been successfully applied to other glycopeptides to generate derivatives with altered properties.
These approaches hold the promise of expanding the chemical diversity of the chloropolysporin family, potentially yielding compounds with enhanced efficacy or novel biological activities. nih.govrug.nlresearchgate.net
Advanced Investigations into Molecular Mechanism Elucidation
While it is understood that glycopeptide antibiotics like chloropolysporin inhibit bacterial cell wall synthesis, the precise molecular interactions and the full spectrum of their mechanism of action warrant deeper investigation. doi.orgdoseme-rx.commdpi.comnih.gov
Key areas for future research include:
Interaction with Peptidoglycan Precursors: Advanced spectroscopic techniques, such as high-resolution NMR and X-ray crystallography, could be employed to study the binding of this compound to its target, the D-alanyl-D-alanine terminus of lipid II. numberanalytics.comemerypharma.comethz.ch A comparative analysis with vancomycin (B549263) would reveal subtle differences in their binding modes that could explain variations in their antibacterial spectrum and potency. doseme-rx.commdpi.com
Membrane Interaction and Disruption: Some second-generation glycopeptides exhibit a dual mechanism of action, involving both inhibition of cell wall synthesis and disruption of the bacterial membrane. nih.govlumenlearning.comresearchgate.net Investigating whether this compound or its derivatives possess membrane-active properties is a critical area of inquiry. Techniques such as fluorescence microscopy with membrane potential-sensitive dyes could be utilized to assess membrane integrity in the presence of the antibiotic.
Synergistic and Antagonistic Effects: Research has shown that Chloropolysporin C exhibits strong synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). doi.org A comprehensive investigation into the synergistic potential of this compound with other classes of antibiotics against a broader range of pathogens could reveal novel combination therapies.
A more profound understanding of its molecular mechanism will be crucial for the rational design of more effective chloropolysporin-based therapeutics and for overcoming potential resistance mechanisms. nih.gov
Development of Novel Synthetic and Semisynthetic Methodologies
The chemical complexity of this compound presents both a challenge and an opportunity for synthetic and medicinal chemists. google.comjustia.comgoogle.comnih.govwikipedia.org
Future efforts in this area should be directed towards:
Total Synthesis: Achieving the total synthesis of this compound would be a significant milestone, providing unambiguous structural confirmation and opening the door to the creation of a wide array of analogs with modifications at positions that are not accessible through biosynthesis. cri.or.thepfl.chnih.govorganic-chemistry.orgtemple.edu
Semisynthetic Modifications: Leveraging the naturally produced chloropolysporin scaffold, semisynthetic approaches can be employed to introduce novel functionalities. wikipedia.orgnih.gov This could involve chemical or enzymatic modifications of the sugar moieties or the peptide backbone to enhance properties such as target binding, pharmacokinetic profiles, or to overcome resistance. nih.govgoogle.comjustia.comgoogle.comnih.gov
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations offers a powerful strategy for the efficient construction of complex molecules like this compound. For instance, enzymes involved in the biosynthesis of other glycopeptides could be used in vitro to modify a synthetically derived chloropolysporin core.
The development of these methodologies will be essential for generating a library of chloropolysporin derivatives for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Ecological Role and Intermicrobial Interactions in Natural Environments
The production of a potent antibiotic like this compound suggests a significant ecological role for Saccharopolyspora interjecta in its natural soil habitat. doseme-rx.comwikipedia.orgplos.org Understanding this role can provide insights into microbial competition and the discovery of new natural products. nih.govepfl.ch
Future research directions include:
Defining the Ecological Niche: Studies are needed to characterize the specific ecological niche of S. interjecta. mdpi.comwikipedia.orgplos.org This involves identifying the environmental conditions (e.g., soil type, pH, nutrient availability) that favor its growth and chloropolysporin production.
Intermicrobial Competition and Communication: Investigating the interactions between S. interjecta and other soil microorganisms is crucial. nih.gov Does this compound primarily function to inhibit the growth of competing bacteria, and if so, which species are most affected in a natural context? nih.govnih.gov Quorum sensing and other signaling molecules may also play a role in regulating antibiotic production in response to microbial neighbors.
Role in the Soil Microbiome: The broader impact of S. interjecta and its secondary metabolites on the structure and function of the soil microbial community is an important area of study. This could involve metagenomic and metabolomic analyses of soil samples where this actinomycete is prevalent.
Unraveling the ecological significance of this compound will not only enhance our understanding of microbial chemical ecology but may also guide the discovery of new antibiotics from similar environments.
Methodological Advancements in this compound Characterization
The accurate and detailed characterization of this compound and its derivatives is fundamental to all aspects of its research and development. nih.gov
Advancements in analytical techniques will continue to play a pivotal role:
High-Resolution Mass Spectrometry: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable for the detection, quantification, and structural elucidation of chloropolysporins in complex mixtures such as fermentation broths and biological samples. nih.govca.govnih.govresearchgate.netmdpi.com High-resolution mass spectrometry can provide precise mass measurements to confirm elemental compositions.
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are powerful tools for the complete structural assignment of this compound and its analogs, including the determination of stereochemistry. numberanalytics.comemerypharma.comethz.chclaremont.edu
Affinity Chromatography: The development of affinity chromatography resins with immobilized D-Ala-D-Ala ligands can be a highly specific and efficient method for the purification of chloropolysporins from crude extracts.
The application of these state-of-the-art analytical methods will be essential for ensuring the quality and purity of chloropolysporin samples used in all research endeavors and for the detailed characterization of any novel derivatives that are discovered or synthesized.
Q & A
Q. How can researchers validate chloropolysporin A’s target binding using biophysical methods?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics and X-ray crystallography for structural resolution. Cross-validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Contradiction Resolution & Peer Review
What frameworks assist in formulating high-impact research questions about this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses. For example:
- P : Bacterial strains resistant to conventional antibiotics.
- I : this compound exposure.
- C : Untreated control vs. standard antibiotic.
- O : Minimum inhibitory concentration (MIC) reduction .
Q. How should researchers address peer review critiques of incomplete mechanistic data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
